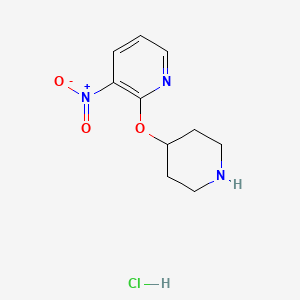

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride

Description

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS No. 1185313-15-8) is a nitro-substituted pyridine derivative featuring a piperidin-4-yloxy group at the 2-position. Its molecular formula is C₁₀H₁₄ClN₃O₃, with a molecular weight of 259.69 g/mol . The compound is structurally characterized by a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a piperidine ether linkage at the 2-position, which is protonated as a hydrochloride salt.

The compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in developing kinase inhibitors or modulators of central nervous system targets . Suppliers such as Ambeed, SAGECHEM, and Hairui Chemical list it as a research-grade chemical, emphasizing its role in synthesizing complex bioactive molecules .

Properties

IUPAC Name |

3-nitro-2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMFPBLXALNNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:

Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the desired position.

Substitution Reaction: The nitro-substituted pyridine undergoes a substitution reaction with piperidine to form the piperidin-4-yloxy derivative.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride serves as a lead compound in the development of new drugs targeting bacterial infections and neurological disorders. Its structural characteristics allow for modifications that can enhance pharmacological profiles .

- Case studies indicate its potential in treating conditions such as Alzheimer's disease, where derivatives of piperidine compounds have shown efficacy in preclinical models .

- Mechanism of Action :

Biological Research Applications

-

Chemical Biology :

- In chemical biology, this compound is utilized for synthesizing biologically active molecules. The piperidine ring enhances stereochemistry and contributes to three-dimensional molecular diversity, which is essential for drug design .

- Studies have demonstrated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

-

Pharmacodynamics and Pharmacokinetics :

- Research has focused on the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound. This includes studies on absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing the clinical viability of new drugs derived from this compound .

- Alzheimer’s Disease Treatment :

- Antimicrobial Activity :

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 3-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride | 1185308-05-7 | C₁₀H₁₄ClN₃O₃ | 259.69 | Piperidine oxygen at 3-position (vs. 4) |

| 3-Nitro-2-(piperidin-3-ylmethoxy)pyridine hydrochloride | 1185310-12-6 | C₁₁H₁₆ClN₃O₃ | 273.72 | Piperidine-3-ylmethoxy substituent |

| 3-Nitro-2-phenoxypyridine | - | C₁₁H₈N₂O₃ | 216.19 | Phenoxy group (no piperidine) |

| 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride | - | C₁₀H₁₄ClN₃O₂S | 275.75 | Thioether linkage (S instead of O) |

Key Observations :

- Positional Isomerism: The placement of the piperidine oxygen (3- vs.

- Substituent Effects : The piperidin-3-ylmethoxy group in 1185310-12-6 increases molecular weight and lipophilicity compared to the parent compound, which may influence membrane permeability .

- Thioether vs. Ether : Replacing oxygen with sulfur (e.g., 5-Nitro-2-(piperidin-4-ylthio)pyridine) enhances nucleophilicity and may alter metabolic stability .

2.2.1. Fluorescence Properties

3-Nitro-2-phenoxypyridine and its methylated analog (3-nitro-2-(4-methyl)phenoxypyridine) exhibit fluorescence, with the latter showing higher intensity due to electron-donating methyl groups stabilizing excited states .

Physicochemical and Regulatory Comparisons

| Property | 3-Nitro-2-(piperidin-4-yloxy)pyridine HCl | 2-(Chloromethyl)pyridine HCl | 4-(Diphenylmethoxy)piperidine HCl |

|---|---|---|---|

| Solubility | Moderate in DMSO, MeOH | High in water | Low (lipophilic) |

| Hazards | Irritant (skin/eyes) | Toxic (neurotoxic) | Not classified |

| Regulatory Status | Not in TSCA | TSCA-exempt | IECSC-listed (China) |

Notes:

- Regulatory : 4-(Diphenylmethoxy)piperidine HCl is listed under China’s IECSC, whereas the target compound lacks explicit regulatory listings, highlighting regional variability .

Biological Activity

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It has been studied for its role as an inhibitor in various biological pathways, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive analysis of its biological activity, including mechanism of action, case studies, and relevant research findings.

- Chemical Formula : C10H14ClN3O3

- CAS Number : 1185313-15-8

- Molecular Weight : 245.69 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine moiety enhances its binding affinity to target proteins, making it a promising candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of glutaminase, an enzyme implicated in cancer metabolism. It specifically inhibits kidney glutaminase isoform C (GAC), affecting the growth of cancer cells such as MDA-MB-231 .

- Anticancer Activity : Studies indicate that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines .

Biological Activity Overview

The compound exhibits various biological activities which can be summarized as follows:

Case Studies

- Glutaminase Inhibition :

-

Anticancer Efficacy :

- Research indicated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Structure-activity relationship (SAR) studies revealed that specific modifications to the piperidine ring could significantly improve therapeutic outcomes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from micromolar to nanomolar levels depending on structural modifications .

- Metabolic Stability : Research indicated that while the compound shows good bioavailability, its metabolic stability could be affected by structural changes, particularly in the piperidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.